Triethoxy[4-(pyren-1-YL)butyl]silane
Description
Triethoxy[4-(pyren-1-YL)butyl]silane is an organosilicon compound characterized by a pyrene moiety linked via a butyl chain to a triethoxysilane group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, π-π stacking interactions, and applications in optoelectronic materials . The triethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides), making the compound valuable for surface functionalization in sensors, coatings, and nanomaterials . Its synthesis typically involves coupling pyren-1-ylbutanol with silane precursors in anhydrous solvents like tetrahydrofuran (THF), as demonstrated in crystallographic studies of related pyrenyl derivatives .
Properties
CAS No. |
138328-78-6 |
|---|---|
Molecular Formula |
C26H32O3Si |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
triethoxy(4-pyren-1-ylbutyl)silane |
InChI |
InChI=1S/C26H32O3Si/c1-4-27-30(28-5-2,29-6-3)19-8-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,4-8,10,19H2,1-3H3 |
InChI Key |
IWVLKSBAOZJBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[4-(pyren-1-YL)butyl]silane typically involves the reaction of pyrene with a suitable butylsilane precursor. One common method is the hydrosilylation reaction, where pyrene is reacted with triethoxybutylsilane in the presence of a platinum catalyst. The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[4-(pyren-1-YL)butyl]silane undergoes several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form dihydropyrene derivatives.
Substitution: The ethoxy groups on the silane can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases, such as sodium hydride, to facilitate the replacement of ethoxy groups.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Various functionalized silanes, depending on the substituent introduced.
Scientific Research Applications
Triethoxy[4-(pyren-1-YL)butyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized pyrene derivatives and as a reagent in surface modification reactions.
Biology: Employed in the development of fluorescent probes for imaging and sensing applications due to the photophysical properties of the pyrene group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its ability to bond to various surfaces is advantageous.
Mechanism of Action
The mechanism of action of Triethoxy[4-(pyren-1-YL)butyl]silane is primarily based on its ability to interact with surfaces and other molecules through the silane and pyrene groups. The silane group can form covalent bonds with hydroxyl groups on surfaces, creating a stable attachment. The pyrene group, on the other hand, can engage in π-π interactions with aromatic systems, making it useful in the design of molecular sensors and electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triethoxy[4-(trifluoromethyl)phenyl]silane
- Molecular Formula : C₁₃H₁₉F₃O₃Si
- Molecular Weight : 308.37 g/mol
- Key Features :
- The trifluoromethyl (-CF₃) group imparts strong electron-withdrawing effects, enhancing hydrophobicity and chemical resistance .
- Exhibits lower fluorescence compared to pyrenyl derivatives due to the absence of aromatic conjugation.
- Applications: Used in hydrophobic coatings and as a crosslinker in fluoropolymer composites.
3,3′-Tetrathiobis(propyl-triethoxysilane)
- Molecular Formula : C₁₈H₄₂O₆S₄Si₂
- Molecular Weight : 538.95 g/mol (CAS 40372-72-3) .
- Key Features :
- Contains four sulfur atoms, enabling thiol-mediated crosslinking and compatibility with rubber or polymer matrices.
- Less stable under oxidative conditions compared to pyrenyl or trifluoromethyl silanes.
- Applications: Primarily used in elastomer reinforcement and adhesion promotion in sulfur-rich systems.
Trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane
- Molecular Formula : C₂₇H₄₈N₂O₆Si₂
- Molecular Weight : 592.93 g/mol
- Key Features :
- Dual pyridinium groups confer cationic properties, enabling electrostatic interactions with anionic surfaces .
- Trimethoxy silane groups offer faster hydrolysis kinetics than triethoxy analogues, suitable for rapid surface modification.
- Applications: Antimicrobial coatings and conductive material synthesis.
Comparative Data Table
Research Findings and Trends
- Electronic Properties : Pyrenyl silanes outperform trifluoromethyl analogues in fluorescence-based applications due to extended aromatic systems .
- Reactivity : Trimethoxy silanes (e.g., pyridinium derivative) hydrolyze faster than triethoxy variants, enabling quicker film formation but requiring stricter moisture control .
- Stability : Sulfur-containing silanes (e.g., 3,3′-tetrathiobis) are prone to oxidative degradation, limiting their use in high-temperature or oxygen-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
